

Boc-Aminooxy-PEG3-acid molecular weight and formula

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Compound of Interest

Compound Name: *Boc-Aminooxy-PEG3-acid*

Cat. No.: *B611189*

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In-Depth Technical Guide to Boc-Aminooxy-PEG3-acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties and applications of **Boc-Aminooxy-PEG3-acid**, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and proteomics.

Core Properties of Boc-Aminooxy-PEG3-acid

Boc-Aminooxy-PEG3-acid is a versatile chemical tool featuring a Boc-protected aminooxy group and a terminal carboxylic acid, separated by a hydrophilic three-unit polyethylene glycol (PEG) spacer. This structure allows for sequential and specific conjugation to different functional groups.

Property	Value	Reference
Molecular Formula	C14H27NO8	[1][2][3][4]
Molecular Weight	337.37 g/mol	[2][3][5]
Exact Mass	337.17366682	[2]
Purity	≥95% - 98%	[1][5]
CAS Number	1835759-82-4	[1][2]
Solubility	Water, DMSO, DMF, DCM	[1]
Storage Conditions	-20°C	[1]

Chemical Reactivity and Applications

The unique structure of **Boc-Aminoxy-PEG3-acid** imparts dual reactivity. The terminal carboxylic acid can be activated to form a stable amide bond with primary amine groups on biomolecules such as proteins, peptides, or antibodies.[1][3] The Boc-protected aminoxy group, after deprotection under mild acidic conditions, can specifically react with aldehydes and ketones to form a stable oxime linkage.[5][6] The hydrophilic PEG spacer enhances the solubility and biocompatibility of the resulting conjugate.[1][5]

This linker is particularly valuable in the development of Antibody-Drug Conjugates (ADCs), PROTACs, and for the site-specific modification of biomolecules.[3][5][7]

Experimental Protocols

General Protocol for Amide Bond Formation

This protocol outlines the general steps for conjugating the carboxylic acid moiety of **Boc-Aminoxy-PEG3-acid** to a primary amine-containing molecule (e.g., a protein).

- Activation of Carboxylic Acid:
 - Dissolve **Boc-Aminoxy-PEG3-acid** in an appropriate anhydrous organic solvent (e.g., DMF or DMSO).

- Add 1.1-1.5 equivalents of a coupling agent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
- Add 1.1-1.5 equivalents of an activator, such as N-hydroxysuccinimide (NHS) or HOBt (Hydroxybenzotriazole), to form a more stable active ester and minimize side reactions.
- Stir the reaction mixture at room temperature for 1-4 hours to allow for the formation of the active ester.
- Conjugation to Amine-Containing Molecule:
 - Dissolve the amine-containing molecule in a suitable buffer (e.g., PBS pH 7.4-8.0).
 - Add the activated **Boc-Aminoxy-PEG3-acid** solution to the solution of the amine-containing molecule. The molar ratio will depend on the desired degree of labeling.
 - Allow the reaction to proceed for 2-12 hours at room temperature or 4°C.
- Purification:
 - Remove unreacted linker and byproducts by dialysis, size-exclusion chromatography (SEC), or tangential flow filtration (TFF).

General Protocol for Boc Deprotection and Oxime Ligation

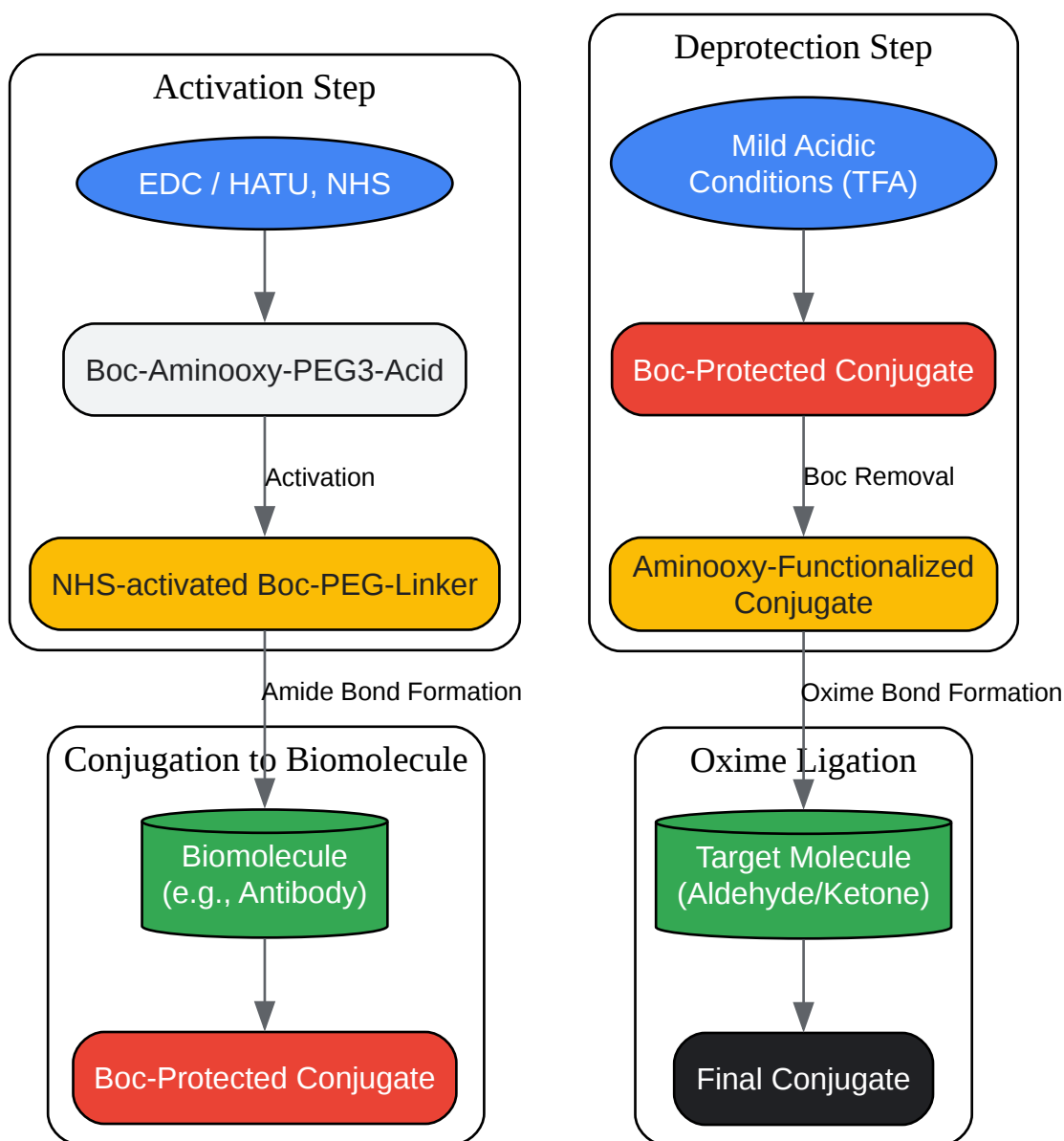
This protocol describes the removal of the Boc protecting group and subsequent conjugation to an aldehyde or ketone.

- Boc Deprotection:
 - Dissolve the Boc-protected conjugate in a solution of trifluoroacetic acid (TFA) in a suitable solvent (e.g., 20-50% TFA in dichloromethane).
 - Stir the reaction at room temperature for 30-60 minutes.
 - Remove the TFA and solvent under a stream of nitrogen or by rotary evaporation.

- Oxime Ligation:
 - Dissolve the deprotected aminooxy-functionalized molecule in an acidic buffer (e.g., sodium acetate buffer, pH 4.5-5.5).
 - Add the aldehyde or ketone-containing molecule.
 - Allow the reaction to proceed for 2-16 hours at room temperature.
- Purification:
 - Purify the final conjugate using an appropriate chromatographic technique, such as reverse-phase HPLC or SEC.

Visualizing the Workflow

The following diagrams illustrate the logical steps in the conjugation process using **Boc-Aminooxy-PEG3-acid**.



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